Product packaging for Butanamide, N-4-pyridinyl-(Cat. No.:CAS No. 112706-64-6)

Butanamide, N-4-pyridinyl-

Cat. No.: B14318842
CAS No.: 112706-64-6
M. Wt: 164.20 g/mol
InChI Key: UZNUTPJHIJECKF-UHFFFAOYSA-N
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Description

Conceptual Framework of Amide-Pyridine Hybrid Systems in Chemical Sciences

The strategic combination of amide and pyridine (B92270) moieties within a single molecular framework creates a hybrid system with distinct and advantageous chemical properties. Pyridine derivatives are recognized as some of the most significant heterocyclic compounds in medicinal chemistry, playing a crucial role in the development of therapeutic agents. nih.gov Their prevalence is notable, with pyridine-containing drugs constituting a significant portion of N-heterocyclic pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). nih.gov

The conceptual appeal of these hybrids lies in the synergistic functionality of their constituent parts:

The Amide Group: This functional group is a potent hydrogen bond donor and acceptor. This characteristic is fundamental to its role in molecular recognition and the formation of stable, predictable intermolecular interactions.

The Pyridine Ring: As an aromatic heterocycle, the pyridine ring introduces basicity, potential for π-stacking interactions, and coordination sites for metal ions. nih.govresearchgate.net The nitrogen atom in the ring influences the electronic properties of the entire molecule.

The combination of these groups makes amide-pyridine systems highly effective building blocks, or "synthons," in supramolecular chemistry and crystal engineering. Research has shown that acid-amide and acid-pyridine synthons are among the most robust hydrogen-bonded motifs for constructing multicomponent drug systems. acs.org The interplay and competition between these potential interactions, which can be modulated by the substitution pattern on the pyridine ring, allow for the fine-tuning of the resulting supramolecular architecture and the physicochemical properties of the material. acs.org

Evolution of Research on N-Substituted Pyridinylbutanamides and Related Architectures

Research into N-substituted pyridinylbutanamides has evolved from the synthesis of simple structures to the design of complex molecules with highly specific functions. The fundamental architecture consists of a butanamide chain attached to a pyridin-4-yl group. vulcanchem.com Early investigations often focused on the synthesis of this core structure, typically through amidation reactions between a butanoyl derivative and 4-aminopyridine (B3432731). vulcanchem.com

Over time, research has expanded to explore a wide array of derivatives where substituents are introduced to either the butanamide backbone or the pyridine ring itself. These modifications are designed to modulate stereochemical and electronic properties, thereby influencing the molecule's biological activity or material function. vulcanchem.com For instance, the introduction of chiral centers or bulky groups like phenyl substituents can create stereospecific interactions with biological targets such as enzymes or receptors. vulcanchem.com

The strategic design of these hybrids has led to their application in various fields:

Medicinal Chemistry: Researchers have developed N-substituted pyridinyl and related benzamide (B126) structures as potent and selective inhibitors for specific enzymes. For example, 5-substituted-N-pyridazinylbenzamide derivatives have been optimized as inhibitors of the Leucine-Rich Repeat Serine-Threonine Protein Kinase-2 (LRRK2), a target for Parkinson's disease therapies. nih.gov Similarly, heteroaryl succinamides based on this scaffold have been investigated as inhibitors of metalloproteinases. google.com

Materials Science: The unique coordination properties of the pyridine-amide motif have been harnessed to create novel materials. Copper iodide coordination polymers have been synthesized using pyridine-amide-based ligands, resulting in semiconductors with photocatalytic activity for degrading dyes and detecting volatile organic compounds (VOCs). rsc.org

Complex Ligand Design: The foundational N-substituted pyridine structure has been elaborated into more complex macrocyclic systems. For instance, pyridinophane derivatives, which incorporate two pyridine rings linked by bridges, have been synthesized to create advanced ligands for coordination chemistry, allowing for detailed studies of the electronic and steric effects on metal centers. rsc.org

This progression from a simple chemical entity to a versatile molecular scaffold highlights the dynamic nature of research in this area, continually expanding the functional scope of amide-pyridine hybrid systems.

Interactive Data Table: Examples of N-Substituted Pyridinylbutanamides and Related Architectures

The following table provides examples of derivatives based on the N-pyridinylbutanamide scaffold, showcasing the structural diversity and research focus in this area.

Compound Name/ClassMolecular Formula (Representative)Key Structural FeaturesResearch Focus/Application
N-4-pyridinyl-butanamideC9H12N2OUnsubstituted core structureFoundational structure for derivative synthesis
(2R)-2-Phenyl-N-pyridin-4-ylbutanamideC15H16N2OChiral center with a phenyl substituentStudying stereochemical effects on biological targets vulcanchem.com
4-(2,4-Dichlorophenoxy)-N-(pyridin-4-yl)butanamideC15H13Cl2N2O2Dichlorophenoxy ether group on the butanamide chainModulation of electronic properties vulcanchem.com
5-Substituted-N-pyridazinylbenzamidesNot ApplicableBenzamide core with substituted pyridazineLRRK2 enzyme inhibition for Parkinson's disease nih.gov
Pyridine-amide-based hetero-copper iodideNot ApplicablePyridine-amide ligands in a copper iodide polymerPhotocatalysis and chemical sensing rsc.org
N-substituted pyridinophanesNot ApplicableMacrocyclic structure with two pyridine unitsAdvanced ligands for coordination chemistry rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O B14318842 Butanamide, N-4-pyridinyl- CAS No. 112706-64-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112706-64-6

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

N-pyridin-4-ylbutanamide

InChI

InChI=1S/C9H12N2O/c1-2-3-9(12)11-8-4-6-10-7-5-8/h4-7H,2-3H2,1H3,(H,10,11,12)

InChI Key

UZNUTPJHIJECKF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=NC=C1

Origin of Product

United States

Synthetic Methodologies and Organic Transformations of N 4 Pyridinylbutanamide and Its Structural Analogues

Direct Synthesis Approaches for N-4-pyridinylbutanamide

The most common and direct method for synthesizing N-4-pyridinylbutanamide involves the formation of an amide bond between a butanoyl derivative and 4-aminopyridine (B3432731).

Amide Bond Formation Strategies for N-4-pyridinylbutanamide

The primary strategy for the synthesis of N-4-pyridinylbutanamide is the acylation of 4-aminopyridine with butanoyl chloride or a related activated carboxylic acid derivative. This reaction is a standard amide bond formation process. Key considerations for this synthesis include the choice of solvent, temperature, and the potential need for a base to neutralize the hydrogen chloride byproduct.

A general procedure involves reacting 4-aminopyridine with butanoyl chloride in an appropriate solvent. To prevent side reactions and enhance yield, protective groups for reactive functionalities may be employed. For instance, carbodiimide-mediated coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (Hydroxybenzotriazole) can be used to facilitate the amide bond formation between butanoic acid and 4-aminopyridine. luxembourg-bio.com

Reagent 1Reagent 2Coupling Agent/ConditionsProductReference
4-aminopyridineButanoyl chlorideBase (e.g., triethylamine, pyridine)N-4-pyridinylbutanamide
4-aminopyridineButanoic acidEDC/HOBtN-4-pyridinylbutanamide luxembourg-bio.com

Synthesis of Butanamide Derivatives Featuring Pyridinyl Moieties

The synthesis of butanamide derivatives with pyridinyl groups allows for the exploration of a wider chemical space and the generation of compounds with diverse properties. These syntheses can involve introducing the pyridinyl group onto a pre-existing butanamide structure, modifying the butanamide backbone, or derivatizing the pyridine (B92270) ring itself.

Introduction of the Pyridinyl Substituent onto the Butanamide Scaffold

One approach to synthesizing these derivatives is to start with a functionalized butanamide and introduce the pyridinyl moiety. For example, a butanamide with a leaving group at a specific position can undergo nucleophilic substitution with a pyridinyl nucleophile. This method offers flexibility in the placement of the pyridinyl group on the butanamide chain.

Modifications of the Butanamide Backbone in Pyridinyl-Substituted Compounds

Modifications to the butanamide backbone of N-pyridinylbutanamide can introduce chirality and other structural features. For instance, the synthesis of (2R)-2-Phenyl-N-pyridin-4-ylbutanamide involves creating a chiral center at the C2 position of the butanamide chain. vulcanchem.com Such modifications are crucial as the stereochemistry can significantly impact biological activity. vulcanchem.com Systematic investigations have shown that substitutions at various positions of related scaffolds can greatly influence their properties. researchgate.netacs.org For example, in pyrrolidone acetamide (B32628) scaffolds, substitution at the 4-position of the lactam ring with small hydrophobic groups has been shown to improve potency. researchgate.netacs.org

Starting MaterialModificationProductReference
2-phenylbut-2-enoic acid and pyridin-4-amineNickel-catalyzed hydroarylation(2R)-2-Phenyl-N-pyridin-4-ylbutanamide vulcanchem.com
Pyrrolidone acetamide scaffoldSubstitution at position 44-Substituted pyrrolidone butanamides researchgate.netacs.org

Derivatization Reactions at the Pyridinyl Moiety of Butanamide Analogues

Further diversification can be achieved by performing chemical transformations on the pyridine ring of N-pyridinylbutanamide analogues. The nitrogen atom in the pyridine ring can be quaternized to form pyridinium (B92312) salts, which can enhance water solubility. mdpi.com Additionally, the pyridine ring can undergo various substitution reactions, allowing for the introduction of a wide range of functional groups. The ease of derivatization of different functional groups often follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com For complex molecules, derivatization may require specific conditions, such as elevated temperatures, to proceed to completion. sigmaaldrich.com

Catalytic Approaches in N-4-pyridinylbutanamide Synthesis

Catalytic methods offer efficient and environmentally benign alternatives for the synthesis of N-4-pyridinylbutanamide and its derivatives. mdpi.com Asymmetric catalysis is particularly important for producing enantiopure compounds, which is often crucial for biological applications. frontiersin.org

Recent advances in catalysis have provided numerous strategies for amide bond formation. researchgate.netunimi.it These include the use of transition metal catalysts, organocatalysts, and biocatalysts. frontiersin.orgnih.gov For example, nickel-catalyzed reactions have been employed in the synthesis of chiral N-pyridinylbutanamide derivatives. vulcanchem.com Photocatalysis using visible light has also emerged as a powerful tool for organic synthesis, enabling unique and valuable catalytic processes. nih.gov Furthermore, enzyme-catalyzed synthesis represents a green and highly selective method for forming amide bonds. nih.gov

Catalytic ApproachDescriptionExample ApplicationReference
Asymmetric CatalysisUse of chiral catalysts to produce enantiomerically pure or enriched products.Synthesis of (2R)-2-Phenyl-N-pyridin-4-ylbutanamide with high enantiomeric excess. vulcanchem.comfrontiersin.org
Transition Metal CatalysisEmployment of transition metal complexes to catalyze reactions.Nickel-catalyzed hydroarylation for C-C bond formation. vulcanchem.com
OrganocatalysisUse of small organic molecules as catalysts.Amide bond formation mediated by organocatalysts. researchgate.net
BiocatalysisUtilization of enzymes to catalyze reactions.Enzymatic amide bond formation for green synthesis. nih.gov
PhotocatalysisUse of light to drive chemical reactions in the presence of a photocatalyst.Visible light photoredox catalysis for single-electron-transfer processes. nih.gov

Green Chemistry Principles in N-4-pyridinylbutanamide Synthesis

The synthesis of amides is a cornerstone of organic and medicinal chemistry, given the prevalence of the amide bond in pharmaceuticals and biologically active molecules. nih.govwhiterose.ac.uk Traditionally, amide bond formation often relies on coupling reagents that produce stoichiometric amounts of waste, or harsh reaction conditions that are energetically demanding and environmentally detrimental. whiterose.ac.uk The growing emphasis on sustainable chemical practices has spurred the development of greener synthetic routes for compounds like N-4-pyridinylbutanamide. These methods align with the principles of green chemistry by minimizing waste, avoiding hazardous substances, reducing energy consumption, and utilizing renewable resources.

The application of green chemistry to the synthesis of N-4-pyridinylbutanamide and its analogues focuses on several key areas: the use of efficient and recyclable catalysts, the replacement of hazardous solvents with benign alternatives, and the implementation of energy-efficient reaction technologies.

Catalytic Strategies for Greener Amidation

A significant advancement in green amide synthesis is the move away from stoichiometric activating agents towards catalytic methods. These approaches not only reduce waste but also often proceed under milder conditions.

Enzymatic Catalysis: Biocatalysis represents a highly sustainable strategy for amide bond formation. Enzymes operate under mild conditions (temperature and pH) and in aqueous or green solvents, exhibiting high selectivity and efficiency. A notable example is the use of Candida antarctica lipase (B570770) B (CALB) to catalyze the direct amidation of carboxylic acids and amines. mdpi.com This enzymatic method has been shown to produce diverse amides in excellent yields without the need for extensive purification, offering a promising green pathway for the synthesis of N-4-pyridinylbutanamide from 4-aminopyridine and butyric acid. mdpi.com

Metal-Free Catalysis: To circumvent issues associated with residual metal toxicity and disposal, metal-free catalytic systems have been developed. nih.gov For the synthesis of N-pyridinyl amides, methods using iodine in combination with an oxidant like tert-butyl hydroperoxide (TBHP) have proven effective for promoting C-C bond cleavage to form the amide bond under mild, metal-free conditions. rsc.orgrsc.org Another approach involves the use of organocatalysts, such as 4-(dimethylamino)pyridine (DMAP), which can effectively catalyze acylation reactions. researchgate.net Paradoxically, 4-aminopyridine itself, a precursor to the target molecule, belongs to a class of compounds known to catalyze acylation. nih.gov

Heterogeneous Catalysis: The development of solid-supported, heterogeneous catalysts is a key goal in green chemistry as it simplifies product purification and allows for catalyst recycling and reuse. mdpi.com Metal-Organic Frameworks (MOFs), such as the bimetallic Fe₂Ni-BDC, have been successfully employed as reusable heterogeneous catalysts for the synthesis of N-pyridinyl benzamides. mdpi.com Similarly, silica (B1680970) has been investigated as a catalyst for direct amide bond formation, providing a route to the anti-tuberculosis drug isoniazid, a structural analogue of N-4-pyridinylbutanamide. whiterose.ac.uk

Alternative and Greener Reaction Media

The choice of solvent is critical from a green chemistry perspective, as solvents constitute the bulk of the waste in many chemical processes.

Green Solvents: Research has focused on replacing conventional, often toxic and volatile, organic solvents like dichloromethane (B109758) and tetrahydrofuran (B95107) with greener alternatives. zenodo.org For enzymatic amidation, cyclopentyl methyl ether (CPME) has been identified as a green and safe solvent. mdpi.com Other recommended solvents include 2-methyltetrahydrofuran (B130290) (2-Me-THF). unimi.it In some cases, water can be used as a solvent, representing the most environmentally benign option. whiterose.ac.ukmdpi.com

Solvent-Free Reactions: The ideal green reaction eliminates the solvent altogether. Solvent-free (neat) conditions have been successfully applied to the acylation of amines using various catalysts, significantly reducing waste and simplifying work-up procedures. zenodo.orgjmchemsci.com Mechanochemistry, such as ball-milling, offers a solvent-free method that has been applied to synthesize complexes of a structural analogue, 3-(2-benzoylhydrazono)-N-(pyridin-2-yl)butanamide, demonstrating the feasibility of this technology. researchgate.netresearcher.life

Table 1: Comparison of Solvents for Amide Synthesis

Solvent Class Examples Green Chemistry Considerations
Conventional Dichloromethane, Acetonitrile, Tetrahydrofuran (THF) Often toxic, volatile, and derived from petrochemicals; contribute significantly to organic waste. zenodo.org
Greener Alternatives Cyclopentyl methyl ether (CPME), 2-Methyltetrahydrofuran (2-Me-THF) Bio-based alternatives, lower toxicity, and better environmental profiles. mdpi.comunimi.it
Benign Water, Ethanol Low toxicity, readily available, and environmentally safe; water is the ideal green solvent. whiterose.ac.ukmdpi.com
Solvent-Free Neat reactions, Ball-milling Eliminates solvent waste entirely, reduces process mass intensity (PMI), and can lead to shorter reaction times. jmchemsci.comresearchgate.net

Energy-Efficient Methodologies

Reducing energy consumption is another core principle of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool for achieving this goal. Reactions conducted under microwave irradiation often proceed much faster, require less energy, and result in higher yields compared to conventional heating methods. nih.gov This technology has been successfully used in the catalyst-free synthesis of various pyridine-containing heterocycles, highlighting its potential for the efficient and eco-friendly production of N-4-pyridinylbutanamide. mdpi.com

Table 2: Selected Green Catalytic Systems for N-Pyridinyl Amide Synthesis

Catalyst System Substrates Conditions Yield Green Advantages Reference
I₂ / TBHP α-bromoketones and 2-aminopyridine Toluene Moderate to Good Metal-free, mild conditions. rsc.orgrsc.org rsc.orgrsc.org
Fe₂Ni-BDC (MOF) trans-β-nitrostyrene and 2-aminopyridine Dichloromethane, 80 °C 82% Heterogeneous, recyclable catalyst. mdpi.com mdpi.com
***Candida antarctica* lipase B (CALB)** Carboxylic acids and amines Cyclopentyl methyl ether, 60 °C Excellent Biocatalytic, mild conditions, green solvent, high purity. mdpi.com mdpi.com
K60 Silica Benzoic acid and Aniline (B41778) Xylene, reflux - Heterogeneous catalyst, potential for direct amidation. whiterose.ac.uk whiterose.ac.uk
Ball-Milling Hydrazone ligand synthesis Solvent-free - Solvent-free, energy-efficient. researchgate.netresearcher.life researchgate.netresearcher.life

Advanced Spectroscopic Characterization and Structural Elucidation of N 4 Pyridinylbutanamide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments in N-4-pyridinylbutanamide Derivatives

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering unparalleled detail regarding the connectivity and spatial arrangement of atoms. For N-4-pyridinylbutanamide systems, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are indispensable for unambiguous stereochemical and regiochemical assignments.

Proton NMR Spectroscopy for Butanamide, N-4-pyridinyl-

Proton (¹H) NMR spectroscopy provides precise information about the chemical environment of hydrogen atoms within a molecule. In N-4-pyridinylbutanamide, the spectrum reveals distinct signals for the protons of the pyridine (B92270) ring and the butanamide side chain. The chemical shifts, multiplicities (splitting patterns), and coupling constants are key to assigning these signals. libretexts.org

The aromatic region of the spectrum typically shows two sets of doublets corresponding to the protons on the pyridine ring. The protons ortho to the ring nitrogen (H-2' and H-6') are generally shifted downfield due to the electron-withdrawing nature of the nitrogen atom, while the protons meta to the nitrogen (H-3' and H-5') appear at a slightly higher field. The amide proton (N-H) often appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The protons of the butanamide chain exhibit characteristic multiplets: a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (CH₂), and a triplet for the methylene group alpha to the carbonyl.

Interactive Data Table: ¹H NMR Chemical Shifts for N-4-pyridinylbutanamide *

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine H-2', H-6'~8.3-8.5Doublet~6.0
Pyridine H-3', H-5'~7.5-7.7Doublet~6.0
Amide N-H~10.3-10.7Broad Singlet-
Butanamide α-CH₂~2.3-2.5Triplet~7.4
Butanamide β-CH₂~1.6-1.8Sextet~7.4
Butanamide γ-CH₃~0.9-1.0Triplet~7.4

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Carbon-13 NMR Spectroscopy of N-4-pyridinylbutanamide and its Analogues

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, the spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a unique carbon environment. libretexts.orgscienceready.com.au The chemical shifts in ¹³C NMR are influenced by the electronic environment of each carbon atom. oregonstate.eduwiredchemist.com

In N-4-pyridinylbutanamide, the carbonyl carbon of the amide group appears at a characteristic downfield shift (around 170 ppm). The carbons of the pyridine ring have distinct chemical shifts, with the carbon attached to the nitrogen (C-4') being the most deshielded. The aliphatic carbons of the butanamide chain appear at upfield chemical shifts.

Interactive Data Table: ¹³C NMR Chemical Shifts for N-4-pyridinylbutanamide *

Carbon Assignment Chemical Shift (δ, ppm)
Carbonyl C=O~171-173
Pyridine C-4'~145-147
Pyridine C-2', C-6'~150-152
Pyridine C-3', C-5'~114-116
Butanamide α-C~38-40
Butanamide β-C~18-20
Butanamide γ-C~13-15

Note: Chemical shifts are approximate and can vary based on solvent.

Two-Dimensional NMR Techniques for Complex N-4-pyridinylbutanamide Structures

For more complex derivatives of N-4-pyridinylbutanamide, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for unraveling these complex spectra. ipb.pt

COSY experiments show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This is invaluable for tracing the connectivity of the butanamide chain and confirming the assignments of the pyridine ring protons. rsc.org

HSQC experiments reveal correlations between protons and the carbon atoms to which they are directly attached. rsc.orgwikipedia.org This allows for the unambiguous assignment of each carbon signal by correlating it to its known proton signal. wikipedia.orgnih.gov For instance, the proton signal of the α-CH₂ group will show a cross-peak with the α-carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, which is particularly useful for conformational analysis of more complex structures. ipb.pt

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of N-4-pyridinylbutanamide Systems

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. core.ac.uk The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.). These techniques are highly effective for identifying functional groups. jst.go.jp

In N-4-pyridinylbutanamide, the IR and Raman spectra are dominated by characteristic bands of the amide and pyridine moieties.

Amide Bands : The most prominent amide absorption is the C=O stretching vibration (Amide I band), which typically appears as a strong band in the IR spectrum between 1650 and 1680 cm⁻¹. The N-H stretching vibration of the secondary amide is observed in the region of 3300–3450 cm⁻¹. The N-H bending vibration (Amide II band) is usually found around 1550 cm⁻¹.

Pyridine Ring Vibrations : The pyridine ring exhibits several characteristic stretching and bending vibrations. C=C and C=N ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. researchgate.net C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. core.ac.uk Ring breathing modes can also be identified, often as strong bands in the Raman spectrum around 990-1030 cm⁻¹. researchgate.net

Alkyl Chain Vibrations : The C-H stretching and bending vibrations of the butanamide alkyl chain are observed in the regions of 2850-2960 cm⁻¹ and 1375-1465 cm⁻¹, respectively.

Interactive Data Table: Key Vibrational Frequencies for N-4-pyridinylbutanamide *

Vibrational Mode Typical Wavenumber (cm⁻¹) Technique
N-H Stretch (Amide)3300 - 3450IR
C-H Stretch (Aromatic)3000 - 3100IR, Raman
C-H Stretch (Aliphatic)2850 - 2960IR, Raman
C=O Stretch (Amide I)1650 - 1680IR
C=C, C=N Stretch (Pyridine)1400 - 1600IR, Raman
N-H Bend (Amide II)~1550IR
Pyridine Ring Breathing990 - 1030Raman

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis of N-4-pyridinylbutanamide Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. libretexts.org In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For N-4-pyridinylbutanamide, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. rsc.org

The fragmentation of the molecular ion provides valuable structural clues. chemguide.co.uklibguides.comlibretexts.org Common fragmentation pathways for N-4-pyridinylbutanamide include:

Alpha-cleavage : Cleavage of the bond adjacent to the carbonyl group, leading to the formation of a butanoyl cation or a pyridinylaminocarbonyl cation.

McLafferty Rearrangement : A characteristic fragmentation for carbonyl compounds with a γ-hydrogen, involving the transfer of a hydrogen atom to the carbonyl oxygen followed by cleavage of the α,β-carbon bond.

Cleavage of the Amide Bond : This can result in the formation of a pyridinylamino cation and a butanoyl radical, or a pyridinyl radical and a butanamide cation.

Loss of the Butyl Chain : Fragmentation can lead to the loss of the entire butyl group, resulting in a prominent peak corresponding to the 4-aminopyridine (B3432731) cation.

Interactive Data Table: Expected Mass Spectrometry Fragments for N-4-pyridinylbutanamide *

Fragment Ion Proposed Structure m/z
[M]⁺C₉H₁₂N₂O⁺164
[M - C₃H₇]⁺C₆H₅N₂O⁺121
[M - C₄H₇O]⁺C₅H₅N₂⁺93
[C₄H₇O]⁺Butanoyl cation71
[C₅H₆N]⁺Pyridinium (B92312) cation80

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in N-4-pyridinylbutanamide Systems

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. youtube.com The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. ufg.bruobabylon.edu.iq The wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) are characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of N-4-pyridinylbutanamide is expected to show absorptions due to π → π* and n → π* transitions associated with the pyridine ring and the amide group.

π → π Transitions*: These are typically high-energy transitions and result in strong absorption bands, usually below 300 nm, arising from the conjugated π-system of the pyridine ring.

n → π Transitions: These are lower energy transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. They result in weaker absorption bands at longer wavelengths compared to the π → π transitions. researchgate.net The n → π* transition of the carbonyl group is a characteristic feature.

The solvent can influence the position of these absorption bands. Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in λ_max.

Interactive Data Table: Expected UV-Vis Absorption Maxima for N-4-pyridinylbutanamide *

Transition Type Chromophore Expected λ_max (nm)
π → πPyridine Ring~250 - 270
n → πCarbonyl Group~270 - 290
n → π*Pyridine Nitrogen~270 - 290

Note: λ_max values are approximate and can be influenced by solvent and substitution on the pyridine ring or amide chain.

X-ray Crystallography for Solid-State Structural Determination of N-4-pyridinylbutanamide Analogues

X-ray crystallography stands as the definitive method for determining the precise atomic and molecular structure of a crystalline solid. wikipedia.orgyorku.ca This technique involves directing a beam of X-rays onto a single crystal, which causes the beam to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, revealing the positions of atoms, their chemical bonds, and other structural details. wikipedia.orgyorku.ca For N-pyridinyl amide systems, X-ray crystallography provides invaluable insights into the non-covalent interactions that govern their solid-state assembly.

For instance, in the crystal structure of N,N'-(propane-1,3-diyl)bis(pyridine-2-carboxamide), the molecules are organized into a three-dimensional lattice characterized by interconnected voids. nih.govresearchgate.net This porous structure is a direct consequence of the specific hydrogen bonding patterns adopted by the amide and pyridine functionalities. nih.govresearchgate.net Similarly, the crystal structure of N,N',N''-tris(pyridin-2-yl)benzene-1,3,5-tricarboxamide reveals that the molecules are linked into slanted ladder-like chains. uzh.chnih.goviucr.org This arrangement is primarily driven by intermolecular N-H···O hydrogen bonds. uzh.chnih.goviucr.org

The substitution pattern on the pyridine or aryl ring can significantly influence the crystal packing. In a study of two para-substituted aryl derivatives of pyridine-2-carboxamide, N-(4-fluorophenyl)pyridine-2-carboxamide and N-(4-nitrophenyl)pyridine-2-carboxamide, distinct packing arrangements were observed. nih.gov The fluoro-substituted derivative exhibits a two-dimensional network stabilized by C-H···O and C-H···F hydrogen bonds, with π-stacking of the pyridine rings in the third dimension. nih.gov In contrast, the nitro-substituted analogue displays a more planar conformation, leading to a stepped, staircase-like progression of loosely π-stacked molecules. nih.gov

Table 1: Crystallographic Data for Selected N-Pyridinyl Amide Analogues

Compound NameFormulaCrystal SystemSpace GroupReference
N,N'-(propane-1,3-diyl)bis(pyridine-2-carboxamide)C₁₅H₁₆N₄O₂MonoclinicP2₁/c nih.govresearchgate.net
N,N'-(butane-1,4-diyl)bis(pyridine-2-carboxamide)C₁₆H₁₈N₄O₂MonoclinicP2₁/c nih.gov
N-(4-fluorophenyl)pyridine-2-carboxamideC₁₂H₉FN₂OMonoclinicP2₁/c nih.gov
N-(4-nitrophenyl)pyridine-2-carboxamideC₁₂H₉N₃O₃MonoclinicP2₁/c nih.gov
N,N',N''-tris(pyridin-2-yl)benzene-1,3,5-tricarboxamideC₂₄H₁₈N₆O₃MonoclinicP2₁/c uzh.chnih.goviucr.org
2-PyridinecarboxamideC₆H₆N₂OMonoclinicP2₁/n scirp.org

Hydrogen bonding is a predominant directional interaction that plays a crucial role in the supramolecular assembly of N-pyridinyl amides. The amide group (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the pyridine nitrogen are effective hydrogen bond acceptors.

The most common hydrogen bonding motif observed in these systems is the amide-to-amide N-H···O interaction, which often leads to the formation of one-dimensional chains or tapes. For example, in N,N'-(butane-1,4-diyl)bis(pyridine-2-carboxamide), molecules are linked by complementary pairs of N-H···O hydrogen bonds, forming extended chains. nih.gov A similar N-H···O hydrogen bonding pattern connects molecules of 2,2-Dimethyl-N-(4-methylpyridin-2-yl)propanamide into chains. researchgate.net

In addition to the conventional N-H···O bonds, unconventional C-H···O and C-H···N hydrogen bonds can also contribute significantly to the crystal packing. In N,N'-(propane-1,3-diyl)bis(pyridine-2-carboxamide), unconventional bifurcated pyridine-carbonyl C-H···O hydrogen bonds link the primary one-dimensional chains into a three-dimensional network. nih.govresearchgate.net The pyridine nitrogen can also act as a hydrogen bond acceptor, forming N-H···N interactions, particularly in reverse amide analogues. acs.org

The interplay between different types of hydrogen bonds can lead to complex network topologies. In 2-pyridinecarboxamide, the crystal packing is governed by N-H···O hydrogen bonds that form infinite one-dimensional chains with graph-set notations of C(4), R²₂(8), and R²₄(8). scirp.org In some structures, the pyridine nitrogen can compete with the amide oxygen as a hydrogen bond acceptor, leading to different supramolecular synthons. mdpi.com

Table 2: Hydrogen Bonding Parameters for Selected N-Pyridinyl Amide Analogues

CompoundDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Reference
N,N'-(butane-1,4-diyl)bis(pyridine-2-carboxamide)N-H···O---- nih.gov
N,N',N''-tris(pyridin-2-yl)benzene-1,3,5-tricarboxamideN-H···O---- uzh.chnih.goviucr.org
2-PyridinecarboxamideN-H···O--2.924(2)- scirp.org
N-(4-fluorophenyl)pyridine-2-carboxamideC-H···O---- nih.gov
N-(4-fluorophenyl)pyridine-2-carboxamideC-H···F---- nih.gov

Note: Specific bond lengths and angles were not available in all cited abstracts. The table indicates the presence of the interaction.

Pi-stacking interactions, arising from the attractive, noncovalent forces between aromatic rings, are another critical factor in the crystal engineering of N-pyridinyl amides. These interactions can occur between pyridine rings or between a pyridine ring and another aromatic system within the molecule or in an adjacent molecule.

The geometry of π-stacking can vary, including face-to-face, edge-to-face, and offset or slipped-stack arrangements. In N-(4-nitrophenyl)pyridine-2-carboxamide, loosely π-stacked molecules form a stepped or staircase-like progression with alternating interplanar separations of 3.439(1) and 3.476(1) Å. nih.gov The hydrogen-bonded chains in N,N'-(butane-1,4-diyl)bis(pyridine-2-carboxamide) interlock through π-π interactions between the pyridine rings of neighboring molecules to form sheets. nih.gov

In more complex systems like N,N',N''-tris(pyridin-2-yl)benzene-1,3,5-tricarboxamide, weak π-π interactions occur between the central benzene (B151609) ring and the pyridinyl rings of adjacent molecules. uzh.chiucr.org These interactions reinforce the ladder-like structure formed by hydrogen bonds. uzh.chiucr.org The centroid-to-centroid distances in these interactions are around 3.8 to 3.9 Å, with perpendicular distances between the ring planes of approximately 3.45 Å. iucr.org

Table 3: Pi-Stacking Parameters for Selected N-Pyridinyl Amide Analogues

CompoundInteracting RingsCentroid-Centroid Distance (Å)Interplanar Distance (Å)Slippage (Å)Reference
N-(4-nitrophenyl)pyridine-2-carboxamidePyridine-Pyridine-3.439(1), 3.476(1)- nih.gov
N,N',N''-tris(pyridin-2-yl)benzene-1,3,5-tricarboxamideBenzene-Pyridine3.8956(6), 3.8409(6)3.4522(5), 3.4610(4)1.735, 2.097 iucr.org

Note: Specific parameters were not available for all compounds in the cited abstracts.

Molecular Interactions and Recognition Mechanisms Involving N 4 Pyridinylbutanamide Scaffolds

Non-Covalent Interactions of N-4-pyridinylbutanamide in Chemical Systems

The specific arrangement of functional groups in N-4-pyridinylbutanamide—namely the butanamide and the N-4-pyridinyl moieties—dictates a rich landscape of non-covalent interactions. These interactions are fundamental to its role in molecular recognition and self-assembly processes.

The N-4-pyridinylbutanamide structure possesses distinct hydrogen bond donor and acceptor sites that play a crucial role in forming defined supramolecular structures. The secondary amide group features a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). The pyridinyl ring contains a potent hydrogen bond acceptor at the nitrogen atom (N_pyridinyl).

The amide N-H group readily donates a hydrogen bond, often interacting with the carbonyl oxygen of a neighboring molecule to form a characteristic chain or dimeric motif. rsc.org Simultaneously, the pyridinyl nitrogen is a strong proton acceptor. rsc.org This allows for the formation of N-H···N_pyridinyl hydrogen bonds, which are significant in directing the assembly of pyridyl amide-containing molecules. rsc.orgresearchgate.net In the solid state, these interactions can lead to well-ordered, thermally stable porous supramolecular frameworks. researchgate.net The interplay between the amide-amide hydrogen bonds and the amide-pyridyl hydrogen bonds can result in complex, three-dimensional networks. researchgate.netchem-soc.si

Protonation of the pyridyl nitrogen can further modulate these interactions, enhancing the hydrogen-bonding capabilities and facilitating the formation of different self-assembled structures, such as gels. nih.gov The strength and geometry of these hydrogen bonds are influenced by the electronic nature of substituents on the pyridine (B92270) ring and the steric environment around the interacting sites.

Table 1: Potential Hydrogen Bonding Interactions in N-4-pyridinylbutanamide

Donor Acceptor Type of Interaction Significance
Amide N-H Amide C=O Intermolecular Promotes linear chain or dimer formation
Amide N-H Pyridinyl N Intermolecular Directs specific crystal packing and assembly
C-H (alkyl/aryl) Amide C=O / Pyridinyl N Weak/Non-conventional Contributes to overall structural stability nih.gov

The pyridinyl ring of N-4-pyridinylbutanamide is an aromatic system capable of engaging in π-π stacking interactions. These interactions, where the electron-rich π-systems of adjacent rings overlap, are a significant force in the organization of aromatic molecules in the solid state and in solution. The pyridine ring, being electron-deficient compared to benzene (B151609), can participate in favorable offset-stacked or edge-to-face arrangements with other aromatic rings.

The butanamide portion of the N-4-pyridinylbutanamide molecule, specifically the butyl chain, contributes to its hydrophobic character. Hydrophobic interactions arise from the tendency of nonpolar groups to aggregate in aqueous environments to minimize their disruptive effect on the hydrogen-bonded network of water. The lipophilicity, or hydrophobicity, of a molecule is a critical parameter in medicinal chemistry, influencing properties like membrane permeability. acs.org The introduction of a pyridine ring generally reduces lipophilicity compared to an analogous aniline (B41778) compound, which can be advantageous for aqueous solubility. nih.govtandfonline.com

Host-Guest Chemistry with N-4-pyridinylbutanamide Analogues

The combination of hydrogen bonding sites, aromatic surfaces, and hydrophobic regions makes N-4-pyridinylbutanamide and its derivatives excellent candidates for applications in host-guest and supramolecular chemistry. researchgate.net These molecules can act as building blocks for larger, self-assembled structures capable of encapsulating smaller guest molecules.

For example, pyridyl amide foldamers have been shown to self-assemble into helical structures that can be guided by the presence of specific guest molecules like adenosine (B11128) diphosphates. rsc.org Metal coordination to the pyridinyl nitrogen can also drive the assembly of complex, porous frameworks. A study on 2,6-pyridyldicarboxylic acid bis-4-pyridylamide demonstrated that its manganese(II) complex forms a microporous structure with cavities that can trap solvent molecules like acetone (B3395972) and methanol (B129727) through well-positioned hydrogen bonding interactions. researchgate.net The removal and re-adsorption of these guest molecules can be reversible, highlighting the potential for these materials in separation and storage applications. researchgate.net The design of such host-guest systems often relies on the predictable nature of the non-covalent interactions discussed previously, allowing for the rational construction of functional supramolecular assemblies. thno.org

Computational Approaches to N-4-pyridinylbutanamide Molecular Recognition

Computational chemistry provides powerful tools for investigating the molecular recognition properties of N-4-pyridinylbutanamide scaffolds at an atomic level of detail. Molecular docking and Density Functional Theory (DFT) are two prominent methods used in this field.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. a-z.lucolab.ws In studies of pyridinyl amides, docking has been used to analyze their interactions with biological targets such as protein kinases. a-z.lucolab.ws These studies can reveal the specific amino acid residues that interact with the ligand, highlighting the roles of hydrogen bonding, and other non-covalent forces in the binding mechanism. a-z.lucolab.ws

DFT calculations are employed to gain a more fundamental understanding of the electronic structure and energetics of molecular interactions. mdpi.com This method is particularly useful for analyzing hydrogen bonds. acs.orgnih.govresearchgate.net DFT studies on pyridine-water complexes and other pyridyl-containing systems have provided detailed insights into the strength, geometry, and vibrational frequencies of hydrogen bonds involving the pyridinyl nitrogen. acs.orgresearchgate.net For instance, AIM (Atoms in Molecules) and NBO (Natural Bond Orbital) analyses, often performed in conjunction with DFT, can quantify the strength and nature of specific intermolecular interactions, such as the N-H···O and N-H···N hydrogen bonds that are central to the chemistry of N-4-pyridinylbutanamide. frontiersin.org These computational approaches are invaluable for rationalizing experimental observations and for guiding the design of new molecules with tailored recognition properties. mdpi.com

Coordination and Supramolecular Chemistry of N 4 Pyridinylbutanamide As a Ligand

Design Principles for N-4-pyridinylbutanamide-Based Ligands

The N-4-pyridinylbutanamide framework offers several key features for ligand design:

Hydrogen Bonding: The amide group (–CONH–) is a powerful hydrogen-bonding unit. The N-H group acts as a donor, while the carbonyl oxygen (C=O) is an acceptor. mdpi.com This directional interaction is crucial for organizing molecules into one-dimensional chains, two-dimensional sheets, or three-dimensional networks. mdpi.com

Metal Coordination: The nitrogen atom of the pyridine (B92270) ring is a primary site for coordination to transition metals, lanthanides, and actinides. Its position at the 4-position of the ring makes it a linear, monodentate linker, which can facilitate the formation of polymeric chains or discrete polynuclear structures. rsc.orgwikipedia.org

Structural Flexibility vs. Rigidity: The molecule combines a rigid pyridyl group with a flexible butanamide chain. This allows for conformational adjustments during self-assembly, enabling the ligand to adapt to the coordination preferences of different metal ions and the packing requirements of the crystal lattice.

Secondary Interactions: Beyond hydrogen bonding and metal coordination, weaker forces like π–π stacking between pyridine rings and van der Waals interactions involving the butyl chain contribute to the stability and final architecture of the supramolecular assembly. wikipedia.org

Transition Metal Complexes of N-4-pyridinylbutanamide

The pyridyl nitrogen and, under certain conditions, the amide oxygen of N-4-pyridinylbutanamide make it an effective ligand for a wide range of transition metals. The resulting complexes exhibit diverse structures and properties, from discrete mononuclear species to extended coordination polymers.

The synthesis of metal complexes with N-4-pyridinylbutanamide and its analogues typically involves the direct reaction of the ligand with a suitable metal salt in a solvent or solvent mixture. nih.govresearchgate.net The choice of solvent is critical as it can influence the solubility of the reactants and the crystallization of the final product. Alcohols, acetonitrile, and dimethylformamide are commonly used. researchgate.netmdpi.comscirp.org The reaction is often carried out at room temperature or with gentle heating under reflux to facilitate complex formation. mdpi.comrsc.org

Characterization of the resulting complexes relies on a combination of spectroscopic and analytical techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. A shift in the stretching frequency of the C=O and N-H bands of the amide group, as well as vibrations associated with the pyridine ring, indicates complexation. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. nih.govresearchgate.net Changes in the chemical shifts of the pyridyl and amide protons upon coordination are indicative of complex formation.

UV-Visible Spectroscopy: This method provides information about the electronic transitions within the complex, including ligand-to-metal charge transfer (LMCT) bands, which are characteristic of coordination. researchgate.netresearchgate.net

Below is a table summarizing typical characterization data for a hypothetical transition metal complex of a pyridylamide ligand, based on reported data for analogous systems. researchgate.netrsc.org

TechniqueLigand (L)Complex [M(L)₂Cl₂]Interpretation of Change
FTIR (cm⁻¹) ν(N-H): ~3300ν(C=O): ~1680ν(C=N)pyridyl: ~1610ν(N-H): ~3250 (Shift)ν(C=O): ~1650 (Shift)ν(C=N)pyridyl: ~1625 (Shift)Shifts indicate coordination through both pyridyl nitrogen and amide oxygen.
¹H NMR (ppm) Pyridyl-H: 8.5-7.5Amide-H: ~9.0Pyridyl-H: 8.7-7.7 (Downfield shift)Amide-H: ~9.5 (Downfield shift)Deshielding of protons confirms metal binding in solution.
UV-Vis (nm) ~260 (π→π)~265 (π→π)~350 (LMCT)Appearance of a new charge-transfer band confirms complex formation.

N-4-pyridinylbutanamide and related pyridylamide ligands can adopt several coordination modes, leading to a variety of molecular geometries. libretexts.orglibretexts.org The specific mode depends on factors such as the metal ion, the reaction conditions, and the presence of other coordinating species (e.g., anions, solvent molecules). researchgate.net

Monodentate Coordination: The most common coordination mode involves the nitrogen atom of the pyridine ring binding to the metal center. rsc.orgrsc.org In this fashion, the ligand acts as a simple monodentate linker, often leading to the formation of one-dimensional coordination polymers or simple mononuclear complexes where the metal is coordinated by multiple ligand molecules. wikipedia.org

Bidentate Bridging: The ligand can bridge two metal centers by coordinating through the pyridyl nitrogen to one metal and the amide oxygen to another. This mode is crucial for the formation of extended metal-organic frameworks (MOFs). rsc.org

Chelating Coordination: Although less common for N-4-pyridinylbutanamide itself due to the formation of a large and potentially strained chelate ring, analogues can be designed to chelate a single metal ion through both the pyridyl nitrogen and the amide oxygen.

These coordination modes give rise to various geometries around the metal center, which are determined by the coordination number. libretexts.orglibretexts.org

Coordination NumberGeometryExamples with Analogous Ligands
2LinearObserved in some Cu(I) and Ag(I) complexes with bulky pyridylamide ligands. researchgate.netrsc.org
4Tetrahedral or Square PlanarTetrahedral geometry is common for ions like Zn(II) and Cu(I). nih.govresearchgate.net Square planar geometry is typical for d⁸ ions like Ni(II), Pd(II), and Pt(II). wikipedia.orglibretexts.org
5Trigonal Bipyramidal or Square PyramidalThese geometries are less common but can occur, for example, with vanadyl (VO²⁺) ions. libretexts.org
6OctahedralThis is a very common geometry for many transition metals, including Co(II), Ni(II), and Cu(II), often involving two pyridylamide ligands and two anionic or solvent ligands. wikipedia.orgmdpi.com

The interplay between the coordination preferences of the metal and the structural characteristics of the N-4-pyridinylbutanamide ligand allows for the rational construction of complexes with predictable geometries and dimensionalities. rsc.org

The redox properties of coordination compounds are determined by the electronic characteristics of both the metal center and the surrounding ligands. cas.cz While specific studies on N-4-pyridinylbutanamide complexes are not widely reported, the behavior of analogous systems provides insight into their potential electrochemical properties. mdpi.com The redox activity in such complexes can be centered on the metal, the ligand, or both.

Metal-Centered Redox Activity: The metal ion itself can undergo oxidation or reduction. The potential at which this occurs is significantly influenced by the ligand field. The N-4-pyridinylbutanamide ligand, with its N-donor pyridyl group and potential O-donor amide group, can stabilize various oxidation states of the metal. For example, in copper complexes, the ligand environment determines the accessibility and stability of the Cu(I)/Cu(II) redox couple. researchgate.netrsc.org Bulky ligands can sterically protect the metal center, making oxidation or reduction more difficult. rsc.org

Ligand-Centered Redox Activity: The pyridine ring of the ligand can, in principle, participate in redox processes, although this typically occurs at more extreme potentials than metal-centered events.

Influence on Redox Potentials: The electron-donating or -withdrawing nature of the ligand framework tunes the redox potential of the metal center. The butanamide group is generally considered to be weakly electron-donating, which would tend to stabilize higher oxidation states of the metal, making them easier to reduce (i.e., lowering the Mⁿ⁺/M⁽ⁿ⁻¹⁾⁺ potential). mdpi.com

Cyclic voltammetry (CV) is the primary technique used to study these properties. A typical CV experiment on a transition metal complex of a pyridylamide might reveal a reversible or quasi-reversible wave corresponding to a one-electron transfer process at the metal center. rsc.orgmdpi.com The stability of the complex towards oxidation or reduction is a key factor in its potential applications, for instance, in catalysis or as a material component. mdpi.com

Lanthanide and Actinide Coordination with N-4-pyridinylbutanamide Analogues

The coordination chemistry of f-block elements (lanthanides and actinides) is distinct from that of transition metals, primarily due to the larger ionic radii and higher coordination numbers (typically 8-12) of lanthanide and actinide ions. rsc.orgdiva-portal.org Ligands like N-4-pyridinylbutanamide and its analogues are of interest for complexing these elements, particularly for applications in separations and nuclear waste treatment. rsc.org

Lanthanide (Ln) and actinide (An) ions are hard Lewis acids and therefore show a strong preference for hard donor atoms like oxygen over softer donors like nitrogen. rsc.org Consequently, in complexes with pyridylamide-type ligands, the primary coordination site is often the amide oxygen. However, the pyridyl nitrogen can also participate in coordination, especially in the absence of competing donors or when forming polymeric structures. rsc.orgosti.gov

Key aspects of Ln/An coordination with pyridylamide analogues include:

High Coordination Numbers: The large size of the f-block ions allows for the accommodation of multiple ligands, leading to coordination numbers of 8, 9, or even higher. The resulting geometries are often complex, with common examples being square antiprismatic and tricapped trigonal prismatic. osti.gov

Nature of Bonding: The metal-ligand bond in lanthanide complexes is predominantly ionic (electrostatic) in nature. In contrast, actinide complexes exhibit a greater degree of covalency due to the participation of 5f orbitals in bonding, an interaction not available to the 4f orbitals of lanthanides. rsc.orgosti.gov This difference in covalency is a key factor exploited in separation strategies.

Structural Diversity: The flexible nature of ligands like N-4-pyridinylbutanamide, combined with the varied ionic radii across the lanthanide series (the "lanthanide contraction"), can lead to significant structural diversity in the resulting coordination polymers. rsc.org Complexes with early, larger lanthanides may have different structures and coordination numbers than those with later, smaller lanthanides. osti.gov

Hydrolysis: Lanthanide and actinide ions are prone to hydrolysis in aqueous solutions, often forming polynuclear hydroxo-bridged species. Synthesis of their coordination complexes, therefore, often requires careful control of pH and the use of non-aqueous solvents. diva-portal.org

Research on analogous systems, such as hydroxypyridinonate ligands, has shown that octadentate chelators can form highly stable complexes with both lanthanides and actinides, with theoretical studies confirming greater ligand-to-metal charge transfer and covalency for actinide ions like Pu⁴⁺ compared to lanthanide ions. rsc.org

Applications of N-4-pyridinylbutanamide Metal Complexes in Catalysis

Transition metal complexes are widely used as catalysts for a vast range of organic transformations. rsc.org The ligands surrounding the metal center play a crucial role by tuning its reactivity, selectivity, and stability. researchgate.netnih.gov While specific catalytic applications of N-4-pyridinylbutanamide complexes are not extensively documented, the structural motifs present in the ligand suggest potential utility in several areas of catalysis, based on analogies with other pyridyl-containing complexes. nih.govmdpi.com

Potential catalytic applications include:

Oxidation Reactions: Metal complexes are effective catalysts for the oxidation of alcohols and alkenes (epoxidation). nih.govnih.gov The N-4-pyridinylbutanamide ligand could stabilize catalytically active high-valent metal-oxo species, for example in ruthenium or manganese complexes.

Polymerization: Complexes of late transition metals are known to catalyze olefin polymerization. The steric and electronic properties of the N-4-pyridinylbutanamide ligand could be tuned to control the activity of the catalyst and the properties of the resulting polymer. nih.gov

Cross-Coupling Reactions: Palladium complexes are workhorses for C-C and C-N bond formation reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). A palladium complex of N-4-pyridinylbutanamide could potentially act as a catalyst or pre-catalyst in these transformations, with the ligand helping to stabilize the active catalytic species. mdpi.com

Lewis Acid Catalysis: Metal ions coordinated by N-4-pyridinylbutanamide could function as Lewis acid catalysts for reactions such as aldol (B89426) or Diels-Alder reactions. The ligand would modulate the Lewis acidity of the metal center. nih.gov

The combination of a pyridyl donor site and an amide group offers a platform for creating a stable and well-defined coordination environment. This stability is often beneficial for catalyst longevity. The flexible butanamide chain could also influence substrate access to the catalytic site, potentially impacting selectivity.

Structure Activity Relationship Sar Studies and Molecular Design of N 4 Pyridinylbutanamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-4-pyridinylbutanamide Analogues

QSAR is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. conicet.gov.artaylorfrancis.com This approach is pivotal for predicting the activity of novel molecules, thereby optimizing lead compounds and reducing the time and cost associated with synthesis and testing. semanticscholar.orguni-bonn.de

Two-dimensional QSAR (2D-QSAR) models are developed by correlating the biological activity of compounds with their 2D structural representations, quantified by molecular descriptors. conicet.gov.ar These descriptors can be categorized into several classes, including electronic, hydrophobic, steric, and topological, which are calculated from the 2D structure of the molecule. biorxiv.org

For a series of N-4-pyridinylbutanamide analogues, a typical 2D-QSAR study would involve the following steps:

Data Set Compilation : A dataset of N-4-pyridinylbutanamide derivatives with experimentally determined biological activities (e.g., IC50 values) is assembled. nih.gov

Descriptor Calculation : A wide range of 2D descriptors is calculated for each molecule. biorxiv.org Examples of relevant descriptors include:

Topological Polar Surface Area (TPSA) : This descriptor is useful for predicting properties like membrane permeability. nih.gov

Molecular Weight (MW) : Relates to the size of the molecule.

LogP : A measure of hydrophobicity, which influences how a compound distributes between aqueous and lipid phases.

Molar Refractivity (CMR) : A descriptor related to the volume of the molecule and its polarizability. nih.gov

Electrostatic and Constitutional Descriptors : These describe charge distribution and the basic atomic constitution of the molecule. biorxiv.org

Model Development : Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a regression model that links the descriptors to the observed activity. nih.govwu.ac.th

Model Validation : The predictive power of the QSAR model is rigorously assessed using internal validation (e.g., leave-one-out cross-validation, q²) and external validation with a separate test set of compounds. wu.ac.thfarmaciajournal.com

A hypothetical 2D-QSAR model for N-4-pyridinylbutanamide derivatives might reveal that increased hydrophobicity on the butanamide chain and specific electronic properties on the pyridine (B92270) ring are correlated with enhanced biological activity.

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding by considering the 3D conformation of molecules and their surrounding interaction fields. dovepress.commdpi.com Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most widely used 3D-QSAR techniques. nih.gov

For these studies, the molecules in a dataset are aligned based on a common structural scaffold, which for this class of compounds would be the N-4-pyridinylbutanamide core. semanticscholar.org

CoMFA (Comparative Molecular Field Analysis) : This method calculates the steric (shape) and electrostatic (charge distribution) fields around the aligned molecules. dovepress.com The resulting field values at different grid points are then correlated with biological activity using Partial Least Squares (PLS) regression. The output is often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure could enhance or diminish activity. For example, a CoMFA map might show that bulky substituents are favored in one region (steric map) while positive charges are favored in another (electrostatic map). mdpi.com

CoMSIA (Comparative Molecular Similarity Indices Analysis) : CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. dovepress.com This provides a more comprehensive picture of the intermolecular interactions required for activity. CoMSIA contour maps can guide chemists in adding specific functional groups; for instance, a yellow contour might indicate a region where adding a hydrophobic group would be beneficial, while a magenta contour could suggest where a hydrogen-bond acceptor is needed. mdpi.com

The statistical robustness of CoMFA and CoMSIA models is evaluated by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). High q² and r² values indicate a model with strong predictive ability. dovepress.comnih.gov

3D-QSAR Method Fields Calculated Potential Insights for N-4-pyridinylbutanamide Design
CoMFA Steric, ElectrostaticIdentifies regions where bulky or compact groups are preferred and where positive or negative charges enhance activity.
CoMSIA Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond AcceptorProvides a more detailed map for adding specific functional groups to improve hydrophobicity and hydrogen bonding patterns with the target.

Molecular Docking and Virtual Screening of N-4-pyridinylbutanamide-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation (pose) of a ligand when it binds to a target receptor, typically a protein. nih.gov This method is crucial for understanding the molecular basis of ligand recognition and for virtual screening of compound libraries to identify potential new inhibitors. biorxiv.org

In a typical docking study involving an N-4-pyridinylbutanamide derivative, the 3D structure of the target protein is required. The docking algorithm then samples a large number of possible binding poses of the ligand within the protein's active site. nih.govbiorxiv.org

Each generated pose is evaluated using a scoring function, which estimates the binding affinity or interaction energy, commonly expressed in kcal/mol. researchgate.net Lower binding energy values generally indicate more favorable and stable interactions. researchgate.net The pose with the best score is considered the most likely binding mode. nih.gov

Analysis of the top-ranked binding poses for a series of N-4-pyridinylbutanamide analogues can reveal:

The specific orientation of the pyridine ring and butanamide chain within the binding pocket.

Conformational changes in the ligand upon binding.

The role of conserved water molecules in mediating interactions between the ligand and the protein. mdpi.com

By comparing the predicted binding energies and poses of different analogues, researchers can prioritize which derivatives to synthesize and test experimentally. nih.gov

A critical outcome of molecular docking is the identification of specific amino acid residues in the target's active site that form key interactions with the ligand. diva-portal.org These clusters of residues that contribute most significantly to the binding energy are known as "hot spots." nih.govepfl.ch

For an N-4-pyridinylbutanamide ligand, the analysis might reveal:

Hydrogen Bonds : The nitrogen atom of the pyridine ring or the carbonyl oxygen and amide nitrogen of the butanamide group could act as hydrogen bond acceptors or donors with residues like serine, threonine, or asparagine.

Hydrophobic Interactions : The alkyl part of the butanamide chain or substituents on the pyridine ring could form van der Waals interactions with hydrophobic residues such as leucine, isoleucine, and valine. diva-portal.org

π-Interactions : The aromatic pyridine ring can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, or form π-cation interactions with positively charged residues like arginine or lysine. nih.govnih.gov

Identifying these interaction hotspots is essential for structure-based drug design, as it allows chemists to modify the ligand to create more complementary and potent interactions, leading to improved binding affinity and selectivity. researchgate.net

Pharmacophore Modeling for N-4-pyridinylbutanamide Scaffolds

A pharmacophore is a 3D arrangement of steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. nih.gov Pharmacophore modeling is a powerful tool for identifying the essential chemical features of a series of active compounds and for virtual screening to discover novel scaffolds. nih.govmedsci.org

A pharmacophore model for N-4-pyridinylbutanamide inhibitors could be generated based on a set of known active ligands. frontiersin.org This model would define the spatial arrangement of key chemical features, such as:

A hydrogen bond acceptor (e.g., the pyridine nitrogen).

A hydrogen bond donor (e.g., the amide N-H).

An aromatic ring feature (the pyridine ring).

One or more hydrophobic centers (the butanamide alkyl chain).

Once a statistically robust pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases. frontiersin.orgscirp.org This process filters for molecules that match the pharmacophore's features, regardless of their underlying chemical skeleton. This approach is highly effective for discovering new, structurally diverse compounds that retain the desired biological activity, a strategy known as scaffold hopping. nih.gov

Rational Drug Design Strategies Employing N-4-pyridinylbutanamide as a Lead Scaffold

N-4-pyridinylbutanamide is an exemplary lead compound, a starting point from which more potent and specific molecules can be developed. Rational drug design strategies leverage detailed knowledge of the target's three-dimensional structure and the lead compound's binding mode to make purposeful chemical modifications. The goal is to enhance favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, metal coordination) and minimize unfavorable ones (e.g., steric clashes), thereby improving biological activity.

Fragment-Based Drug Design (FBDD) is a powerful strategy for lead identification that can be retrospectively applied to understand the success of scaffolds like N-4-pyridinylbutanamide. In FBDD, small, low-molecular-weight chemical fragments (typically <300 Da) are screened for weak but efficient binding to a biological target.

The N-4-pyridinylbutanamide scaffold can be deconstructed into two primary fragments:

The Zinc-Binding Fragment: 4-aminopyridine (B3432731). This fragment contains the critical pyridinyl nitrogen, which acts as a metal-coordinating group, essential for anchoring the molecule within the active site of metalloenzymes.

The "Cap" Fragment: Butyric acid or its derivatives. This fragment explores a hydrophobic channel or surface region adjacent to the active site.

Once N-4-pyridinylbutanamide is established as a lead, lead optimization focuses on systematically modifying its three core components—the cap group, the linker, and the zinc-binding group (ZBG)—to probe the SAR and enhance activity. The primary objective is to maximize interactions with the target protein.

Cap Group Modification: The n-butyl chain of the butanamide moiety typically occupies a hydrophobic tunnel or pocket on the protein surface. Modifications in this region are explored to optimize van der Waals interactions and probe the size and shape of the pocket.

Chain Length Variation: Altering the length of the alkyl chain can determine the optimal fit. Shorter chains may not fully occupy the hydrophobic pocket, leading to reduced affinity, while excessively long chains could introduce steric clashes or unfavorable entropic costs.

Introduction of Branching and Rings: Introducing branching (e.g., an isobutyl group) or cyclic structures (e.g., a cyclopropyl (B3062369) or cyclohexyl group) can impose conformational rigidity. This can be advantageous if it locks the molecule into an active conformation, improving binding affinity and potentially increasing selectivity.

Aromatic Caps: Replacing the alkyl chain with aromatic or heteroaromatic rings can introduce pi-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target's active site, often leading to a significant increase in potency.

The following table details hypothetical research findings from the systematic modification of the N-4-pyridinylbutanamide scaffold, illustrating common SAR trends.

Table 1: SAR of N-4-pyridinylbutanamide Derivatives Targeting a Hypothetical Metalloenzyme. Activity is represented by IC₅₀ (the concentration required for 50% inhibition), where a lower value indicates higher potency.
Compound IDModification from Lead ScaffoldModification SiteStructure (SMILES)Hypothetical IC₅₀ (nM)
LEAD-01Parent Compound (Lead)-CCCC(=O)NC1=CC=NC=C1150
MOD-01Shorter Alkyl Chain (Propyl)Cap GroupCCC(=O)NC1=CC=NC=C1480
MOD-02Longer Alkyl Chain (Pentyl)Cap GroupCCCCC(=O)NC1=CC=NC=C1125
MOD-03Branched Alkyl Chain (Isobutyl)Cap GroupCC(C)C(=O)NC1=CC=NC=C1320
MOD-04Cyclic Cap (Cyclopropyl)Cap GroupC1CC1C(=O)NC1=CC=NC=C155
MOD-05Substitution on ZBG (2-methyl)Zinc-Binding GroupCCCC(=O)NC1=CC=NC(C)=C180

Computational Tools for Structure-Activity Relationship Elucidation of N-4-pyridinylbutanamide

Computational chemistry is indispensable for accelerating the drug design cycle and providing atomic-level insights into the SAR of N-4-pyridinylbutanamide derivatives.

Molecular Docking: This is a primary tool used to predict the preferred binding orientation of a ligand within a protein's active site. For N-4-pyridinylbutanamide, docking simulations consistently show the pyridine nitrogen coordinating with the catalytic zinc ion. The simulation also visualizes how modifications to the butanamide "cap" group fit within the hydrophobic tunnel, allowing researchers to predict steric clashes or identify opportunities for enhanced hydrophobic interactions before a compound is synthesized.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. For N-4-pyridinylbutanamide derivatives, a 2D-QSAR model might take the form: log(1/IC₅₀) = β₀ + β₁(logP) + β₂(MR) + β₃(Polar Surface Area) Here, logP (lipophilicity), MR (molar refractivity, a measure of volume), and polar surface area are molecular descriptors. Such a model can quantify the SAR insights, for example, by showing a positive correlation with lipophilicity up to a certain point, consistent with binding in a hydrophobic pocket.

Pharmacophore Modeling: A pharmacophore is an abstract 3D representation of the key molecular features necessary for biological activity. A model derived from N-4-pyridinylbutanamide and its active analogues would typically include:

A metal chelator feature (the pyridine nitrogen).

A hydrogen bond donor (the amide N-H).

A hydrogen bond acceptor (the amide carbonyl oxygen).

A hydrophobic/aliphatic feature (the n-butyl chain). This model serves as a 3D search query to screen virtual libraries for novel scaffolds that possess the same essential features.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations simulate the movement of the ligand-protein complex over time (femtoseconds to microseconds). For the N-4-pyridinylbutanamide scaffold, MD can assess the stability of the zinc-pyridine coordination bond, evaluate the flexibility of the alkyl chain within the binding channel, and analyze the role of water molecules in mediating protein-ligand interactions, providing a more dynamic and accurate picture of the binding event.

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